2-(naphthalen-1-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide
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Overview
Description
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a naphthalene ring, a pyridine ring, and a hydrazide linkage
Preparation Methods
The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to form the naphthalen-1-yloxy intermediate.
Condensation with Pyridine-3-carbaldehyde: The naphthalen-1-yloxy intermediate is then condensed with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form the hydrazone linkage.
Hydrazide Formation: The final step involves the reaction of the hydrazone with a hydrazide reagent under controlled conditions to yield the target compound.
Chemical Reactions Analysis
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets in cancer cells.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: The compound is investigated for its role in inhibiting certain enzymes, making it a potential candidate for enzyme inhibition studies.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation .
Properties
Molecular Formula |
C19H17N3O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C19H17N3O2/c1-14(19(23)22-21-13-15-6-5-11-20-12-15)24-18-10-4-8-16-7-2-3-9-17(16)18/h2-14H,1H3,(H,22,23)/b21-13+ |
InChI Key |
NGQHFFROJROKFO-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC=CC3=CC=CC=C32 |
solubility |
34.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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